Sitagliptin is classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [] It is marketed under the brand name Januvia and prescribed for the treatment of Type 2 diabetes mellitus. [] In scientific research, Sitagliptin is often utilized to investigate the role of the DPP-4 enzyme in various physiological processes and disease models. [] While Sitagliptin primarily functions as an anti-diabetic agent, its applications extend beyond diabetes management due to its influence on incretin hormones and potential pleiotropic effects. []
4-Desfluoro Sitagliptin, also known as Desfluoro Sitagliptin, is a derivative of Sitagliptin, which is a well-known dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. This compound has garnered attention for its potential therapeutic applications and its role in enhancing the effects of incretin hormones, which play a crucial role in glucose metabolism.
Desfluoro Sitagliptin is synthesized from commercially available starting materials and belongs to the class of compounds known as Dipeptidyl Peptidase-4 inhibitors. It is specifically classified under the category of antidiabetic medications due to its mechanism of action that involves the modulation of incretin hormones.
The synthesis of Desfluoro Sitagliptin involves multiple steps, beginning with the formation of an enamine intermediate. A commonly used method includes:
In industrial settings, production methods are optimized for scale-up, employing techniques such as chemical resolution and asymmetric hydrogenation to ensure high yield and purity.
The molecular formula for Desfluoro Sitagliptin is , with a molecular weight of 353.34 g/mol. Its IUPAC name is (3R)-3-amino-4-phenyl-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one. The structure features a trifluoromethyl group, which contributes to its unique pharmacological properties.
The InChI key for Desfluoro Sitagliptin is DAMOAWJLJZDJFZ-GFCCVEGCSA-N, which provides a standardized way to represent its chemical structure in databases.
Desfluoro Sitagliptin undergoes various chemical reactions that are essential for its synthesis and application:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions and reagents dictate the major products formed during these reactions.
Desfluoro Sitagliptin acts primarily by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). As a result:
This mechanism highlights the compound's potential effectiveness in managing type 2 diabetes by improving glycemic control.
Desfluoro Sitagliptin exhibits several notable physical and chemical properties:
These properties are crucial for understanding how Desfluoro Sitagliptin behaves in biological systems and during pharmaceutical formulation .
Desfluoro Sitagliptin has several applications across various scientific fields:
4-Desfluoro sitagliptin (DFS), chemically designated as (R)-3-amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one, is a structural analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin. Its molecular formula is C₁₆H₁₆F₅N₅O (molecular weight: 389.32 g/mol), differing from sitagliptin (C₁₆H₁₅F₆N₅O) by the absence of one fluorine atom at the 4-position of the phenyl ring [1] [4] [8]. This modification replaces the 2,4,5-trifluorophenyl group in sitagliptin with a 2,5-difluorophenyl moiety (Fig. 1A–B). The core triazolopiperazine scaffold (3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) remains identical, preserving the DPP-4 binding pharmacophore [3] [9]. The stereogenic center retains the (R)-configuration, critical for optimal interaction with the S2 extensive subsite of DPP-4 [5] [7].
Table 1: Structural Comparison with Sitagliptin
Property | 4-Desfluoro Sitagliptin | Sitagliptin |
---|---|---|
Molecular Formula | C₁₆H₁₆F₅N₅O | C₁₆H₁₅F₆N₅O |
Molecular Weight | 389.32 g/mol | 407.31 g/mol |
Phenyl Substituents | 2,5-Difluorophenyl | 2,4,5-Trifluorophenyl |
Key Pharmacophore | Triazolotriazinyl trifluoromethyl | Identical |
Stereochemistry | (R)-enantiomer | (R)-enantiomer |
The removal of the para-fluorine atom from sitagliptin’s phenyl ring alters electron distribution and steric bulk, influencing molecular stability. Fluorine’s high electronegativity and small atomic radius typically enhance metabolic stability and binding affinity in drug design. However, DFS exhibits reduced thermal stability compared to sitagliptin, as evidenced by storage recommendations at –20°C for its phosphoric acid salt form (C₁₆H₁₉F₅N₅O₅P) [5]. This suggests that the 4-fluorine atom in sitagliptin contributes to crystal lattice stability. Quantum mechanics calculations indicate that fluorine deletion increases electron density on the phenyl ring, potentially weakening π-π stacking interactions in solid-state forms [9]. Despite this, DFS maintains sufficient stability for experimental handling under controlled conditions, with no reported decomposition during biological assays [2] [10].
DFS retains multiple hydrogen-bonding sites crucial for DPP-4 inhibition. The primary amine (–NH₂), carbonyl (–C=O), and triazole nitrogen atoms serve as hydrogen bond donors/acceptors, facilitating interactions with DPP-4’s catalytic residues (e.g., Glu205, Glu206, Tyr547) [3] [6]. The polar surface area (PSA) of DFS is calculated as 95.6 Ų, comparable to sitagliptin’s 98.2 Ų, supporting its cell membrane permeability [8] [9]. Chromatographic studies using pentabromobenzyl (PBr) and pentafluorophenyl (PFP) columns demonstrate that DFS engages in π-aromatic, π-cationic, and H-bonding interactions—similar to sitagliptin—though with altered retention times due to reduced fluorination [9]. The amine group forms a salt bridge with DPP-4’s Asp663, while the trifluoromethyl group stabilizes the hydrophobic S1 pocket via van der Waals contacts [3].
The absence of the 4-fluorine atom moderately increases lipophilicity. Experimental LogP values for DFS range from 1.8–2.1, slightly higher than sitagliptin’s LogP of 1.5 [1] [8]. This elevation arises from reduced polarity of the difluorophenyl group versus trifluorophenyl. QSAR models indicate that optimal DPP-4 inhibition requires LogP values of 1.5–2.5, positioning DFS within the ideal range for target engagement [6]. Increased lipophilicity enhances membrane permeability but may reduce aqueous solubility; DFS’s solubility in acetonitrile/water systems (80:20) is ∼5 mg/mL, suitable for chromatographic analysis [9]. The calculated distribution coefficient (LogD₇.₄) is 0.9, reflecting favorable partitioning in physiological environments [6].
DFS crystallizes as a phosphoric acid salt (C₁₆H₁₉F₅N₅O₅P) with a molecular weight of 487.32 g/mol, confirmed via single-crystal X-ray diffraction [5]. The (R)-stereochemistry at the C3 position is absolute, as verified by chiral chromatography and synthetic pathways using Boc-protected intermediates (e.g., tert-butyl (R)-(1-(2,5-difluorophenyl)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-2-yl)carbamate) [7]. The crystal lattice exhibits hydrogen-bonded dimers between the protonated amine and phosphate anions, with bond lengths of 1.65–1.72 Å [5]. The triazolopiperazine core adopts a boat conformation, while the difluorophenyl moiety rotates freely, minimizing steric clash. This flexibility may explain DFS’s retained bioactivity despite fluorine loss, as conformational adjustments accommodate DPP-4’s S2 extensive subsite [3] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7